3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide
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Overview
Description
3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide typically involves the formation of the tetrazole ring followed by the introduction of the sulfanyl and propanamide groups. One common method involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and sodium azide to form the tetrazole ring. This intermediate is then reacted with 3-methylphenylpropanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts such as nickel(II) oxide nanoparticles can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the tetrazole ring.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1H-tetrazole: Similar structure but lacks the sulfanyl and propanamide groups.
3-(4-methoxyphenyl)-1H-tetrazole-5-thiol: Contains a thiol group instead of the sulfanyl linkage.
N-(3-methylphenyl)-3-(1H-tetrazol-5-yl)propanamide: Similar but without the methoxyphenyl group.
Uniqueness
3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide is unique due to the combination of the tetrazole ring, methoxyphenyl group, and sulfanyl linkage. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-13-4-3-5-14(12-13)19-17(24)10-11-26-18-20-21-22-23(18)15-6-8-16(25-2)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJDXOLWLGQVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCSC2=NN=NN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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